

# addressing co-elution of chlorophyll c pigments in chromatography

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## Compound of Interest

Compound Name: chlorophyll c

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## Technical Support Center: Chlorophyll c Pigment Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of **chlorophyll c** pigments during chromatographic analysis.

## Frequently Asked Questions (FAQs)

**Q1:** What are the different types of **chlorophyll c** and why are they difficult to separate?

**A1:** **Chlorophyll c** is a group of accessory photosynthetic pigments found in many marine algae. The main forms are **chlorophyll c<sub>1</sub>**, **c<sub>2</sub>**, and **c<sub>3</sub>**.<sup>[1]</sup> These pigments have very similar chemical structures and polarities, which makes their separation by chromatography challenging. **Chlorophyll c<sub>1</sub>** has an ethyl group at the C8 position, while **chlorophyll c<sub>2</sub>** has a more unsaturated vinyl group at the same position, making it slightly more polar. **Chlorophyll c<sub>3</sub>** has a methoxycarbonyl group, further altering its polarity. This structural similarity often leads to co-elution, where the pigments exit the chromatography column at or near the same time, resulting in overlapping peaks.

**Q2:** I am observing co-elution of my **chlorophyll c** peaks. What is the most likely cause?

A2: Co-elution of **chlorophyll c** pigments is a common issue in reversed-phase HPLC. The most likely causes include:

- Suboptimal mobile phase composition: The solvent system may not have the correct polarity to effectively differentiate between the **chlorophyll c** variants.
- Inappropriate stationary phase: The choice of chromatography column (e.g., C18 vs. C8) is critical. A C18 column is generally more hydrophobic and may not provide sufficient selectivity for these polar pigments.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- An unsuitable gradient program: The rate of change in the mobile phase composition may be too fast, not allowing enough time for the separation of closely related compounds.
- Poor sample preparation: The presence of interfering compounds in the sample extract can affect the separation.

Q3: What is the difference between a C8 and a C18 column, and which is better for **chlorophyll c** separation?

A3: C8 and C18 columns are both used in reversed-phase HPLC, but they differ in the length of the hydrocarbon chains attached to the silica particles. C18 columns have longer (18-carbon) chains and are more hydrophobic, providing strong retention for non-polar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) C8 columns have shorter (8-carbon) chains and are less hydrophobic, making them better suited for the separation of moderately polar compounds like chlorophylls.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) For **chlorophyll c** pigments, a C8 column often provides better selectivity and resolution due to its reduced hydrophobicity, which allows for more effective interaction and separation of these polar molecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Q4: Can I use Thin-Layer Chromatography (TLC) for separating **chlorophyll c** pigments?

A4: Yes, TLC can be used for the separation of photosynthetic pigments, including chlorophylls. It is a simpler and less expensive technique compared to HPLC. However, achieving baseline separation of the different **chlorophyll c** variants with TLC is very challenging due to their similar polarities. HPLC is the preferred method for accurate quantification and high-resolution separation of these pigments.

# Troubleshooting Guide: Co-elution of Chlorophyll c Pigments

This guide provides a systematic approach to troubleshooting and resolving the co-elution of **chlorophyll c<sub>1</sub>**, **c<sub>2</sub>**, and **c<sub>3</sub>** in HPLC analysis.

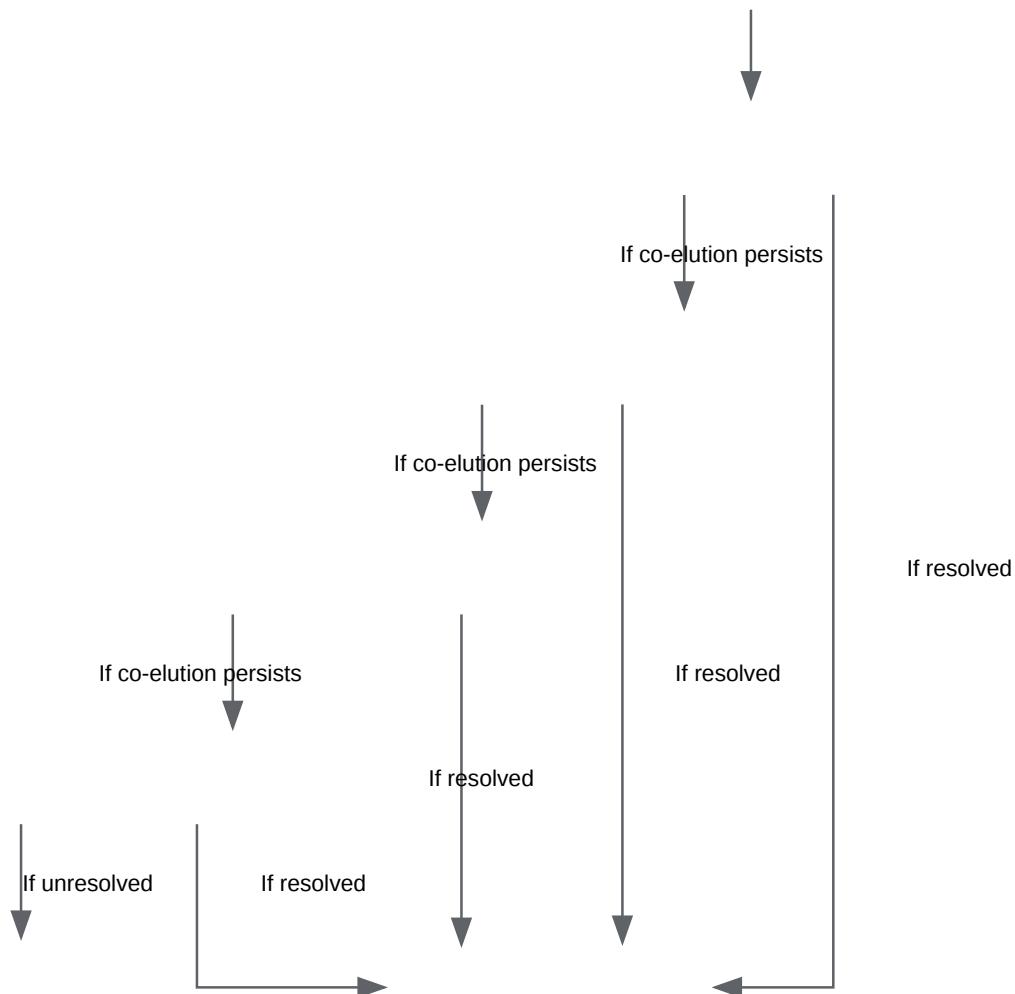
## Step 1: Initial Assessment and Peak Purity Analysis

Before making any changes to your method, it's important to confirm that you are indeed observing co-elution.

- **Visual Inspection:** Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound under a single peak.[\[9\]](#)
- **Detector-based Analysis:** If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
  - **DAD:** Compare the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.[\[9\]](#)
  - **MS:** Analyze the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) indicates co-elution.[\[9\]](#)

## Step 2: Method Optimization

If co-elution is confirmed, follow these steps to optimize your HPLC method.



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Caption: A troubleshooting workflow for addressing co-elution in HPLC.

The composition of the mobile phase is a critical factor in achieving good separation.

- Solvent Selection: For reversed-phase HPLC of chlorophylls, common mobile phases consist of mixtures of methanol, acetonitrile, and water.[10][11] Experiment with different ratios of these solvents to alter the polarity and improve selectivity.
- Use of Modifiers: Adding a buffer or an ion-pairing reagent can significantly improve peak shape and resolution.

- Ammonium Acetate: Adding a buffer like ammonium acetate to the mobile phase can improve the peak shape of **chlorophyll c** pigments.[12]
- Pyridine: Pyridine-containing mobile phases have been shown to be effective in separating chlorophylls and carotenoids on octyl silica (C8) columns.[6][13]

The choice of stationary phase is crucial for resolving closely related compounds.

- C8 vs. C18: As mentioned in the FAQs, a C8 column is often a better choice than a C18 column for separating the polar **chlorophyll c** pigments.[6][7][8] If you are using a C18 column and experiencing co-elution, consider switching to a C8 column.
- Column Dimensions: A longer column with a smaller particle size will generally provide higher resolution.

A well-designed gradient program is essential for separating complex mixtures.

- Shallow Gradient: A slower, more shallow gradient can improve the separation of closely eluting compounds by providing more time for them to interact with the stationary phase.[14]
- Isocratic Hold: Introducing an isocratic hold (a period where the mobile phase composition is held constant) at the point where the **chlorophyll c** pigments elute can enhance their separation.[14]
- Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also affect the stability of the pigments. A typical starting point is 30°C.
- Flow Rate: A lower flow rate generally leads to better resolution, but it will also increase the analysis time.[14]

## Experimental Protocols

### Protocol 1: Pigment Extraction from Marine Phytoplankton

This protocol is adapted from established methods for extracting pigments from algal cultures or water samples.[15]

- Sample Collection: Filter a known volume of algal culture or seawater through a glass fiber filter (e.g., Whatman GF/F).
- Storage: Immediately freeze the filter in liquid nitrogen or at -80°C to prevent pigment degradation.[\[15\]](#)
- Extraction:
  - Place the frozen filter in a centrifuge tube with 3 mL of 100% acetone.
  - Vortex the sample to ensure the filter is fully submerged.
  - Extract for 24-48 hours at -20°C in the dark.[\[15\]](#)
- Centrifugation: Centrifuge the extract at 1,500 rpm for 5 minutes to pellet the filter and cell debris.
- Preparation for HPLC:
  - Transfer 1 mL of the supernatant to an autosampler vial.
  - Add 300 µL of deionized distilled water to the vial.[\[15\]](#)
  - Keep the vials at 5°C in the autosampler during analysis.

## Protocol 2: HPLC Analysis of Chlorophyll c Pigments

This protocol is a generalized method based on several published procedures for the separation of phytoplankton pigments.[\[15\]](#)[\[16\]](#)

- HPLC System: A binary or quaternary pump system with a temperature-controlled autosampler and a DAD or fluorescence detector.
- Column: A reversed-phase C8 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended for optimal separation of **chlorophyll c** pigments.
- Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate.
- Solvent B: 60:40 (v/v) methanol: acetonitrile.

- Flow Rate: 1 mL/min.
- Injection Volume: 100  $\mu$ L.

Time (min)	% Solvent A	% Solvent B
0	100	0
2	0	100
12	0	100
14	100	0
20	100	0

Note: This is a starting point, and the gradient may need to be optimized for your specific application.

- Monitor the eluent at 450 nm for **chlorophyll c** pigments. A full spectral scan from 400-700 nm is recommended if using a DAD.

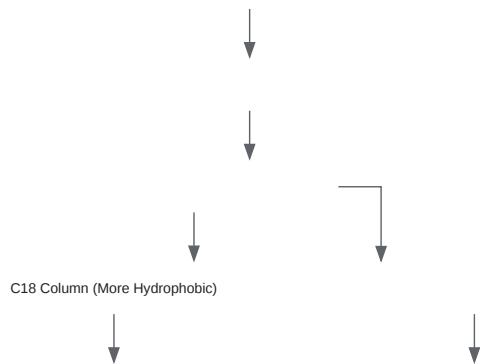
## Data Presentation

The following table provides a comparison of typical retention times for **chlorophyll c** pigments using different HPLC methods. Note that retention times can vary depending on the specific column, instrument, and mobile phase preparation.

Pigment	Method 1 (C18 Column)	Method 2 (C8 Column)
	Retention Time (min)	Retention Time (min)
Chlorophyll c <sub>3</sub>	~5.2	~4.8
Chlorophyll c <sub>1</sub>	~5.8 (often co-elutes with c <sub>2</sub> )	~5.5
Chlorophyll c <sub>2</sub>	~5.8 (often co-elutes with c <sub>1</sub> )	~5.9

## Visualizations

### Logical Relationship for Column Selection



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Caption: Decision logic for selecting the appropriate HPLC column.

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